Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
Overview
Description
“5-tert-butyl-1,3,4-oxadiazol-2-amine” is a compound with the molecular formula C6H11N3O . It is a derivative of 1,3,4-oxadiazol .
Molecular Structure Analysis
The molecular structure of “5-tert-butyl-1,3,4-oxadiazol-2-amine” consists of a 1,3,4-oxadiazol ring substituted with a tert-butyl group and an amino group .Physical And Chemical Properties Analysis
“5-tert-butyl-1,3,4-oxadiazol-2-amine” has a molecular weight of 141.17 Da .Scientific Research Applications
Metabolic Studies
One study investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor that includes the tert-butyl and oxadiazole moiety. The research highlighted the identification of metabolites formed through hydroxylation and carbonyl reduction, with specific emphasis on a C-demethylated metabolite generated by nonenzymatic decarboxylation facilitated by the oxadiazole ring's resonance stabilization (Yoo et al., 2008).
Synthesis and Characterization
Studies have detailed the synthesis and characterization of novel bioactive compounds containing 1,2,4-oxadiazole rings, including analogs with potential antitumor activity. For instance, compounds were synthesized starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, demonstrating significant potency in vitro against a panel of cell lines (Maftei et al., 2013). Another study expanded on this by incorporating pyrazole and pyrazolo[3,4-d]pyrimidine moieties to improve lipophilicity and cell wall transport, leading to compounds with notable in vitro anticancer activity (Maftei et al., 2016).
Optical and Electronic Applications
Research into the optical properties of novel 1,3,4-oxadiazole derivatives has led to the development of compounds with potential applications in light-emitting devices and fluorescence resonance energy transfer (FRET) systems. For example, a study synthesized derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid, exploring their fluorescence characteristics for potential use in electronic and photonic devices (Ge et al., 2014).
Biological Activity Prediction
The synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring was explored, with the prediction of biological activity for the synthesized compounds. This work demonstrates the utility of such compounds in potential pharmacological applications, highlighting the diverse functional possibilities of the oxadiazole moiety (Kharchenko et al., 2008).
Antimicrobial and Antioxidant Applications
Further studies have synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This research underlines the potential of oxadiazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009). Another study synthesized 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, assessing their antioxidant activity and demonstrating significant free-radical scavenging ability (Shakir et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been reported to interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Related compounds have been reported to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-6-4-5-7(15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSTBYZNUQYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695217 | |
Record name | tert-Butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887587-93-1 | |
Record name | tert-Butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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